
18-Hydroxyoctadecyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Hydroxyoctadecyl docosanoate is a chemical compound with the molecular formula C₄₀H₈₀O₃. It consists of 40 carbon atoms, 80 hydrogen atoms, and 3 oxygen atoms . . It is a type of ester formed from docosanoic acid and 18-hydroxyoctadecanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-hydroxyoctadecyl docosanoate typically involves the esterification of docosanoic acid with 18-hydroxyoctadecanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
18-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are different esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
18-Hydroxyoctadecyl docosanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 18-hydroxyoctadecyl docosanoate involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Hydroxyoctadecyl docosanoate
- 12-Hydroxyoctadecyl docosanoate
Comparison
Compared to similar compounds, 18-hydroxyoctadecyl docosanoate has a unique hydroxyl position, which can influence its physical and chemical properties. This uniqueness can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
50807-33-5 |
|---|---|
Fórmula molecular |
C40H80O3 |
Peso molecular |
609.1 g/mol |
Nombre IUPAC |
18-hydroxyoctadecyl docosanoate |
InChI |
InChI=1S/C40H80O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-37-40(42)43-39-36-33-30-27-24-21-18-15-14-17-20-23-26-29-32-35-38-41/h41H,2-39H2,1H3 |
Clave InChI |
OHGJCOVCKYXZKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


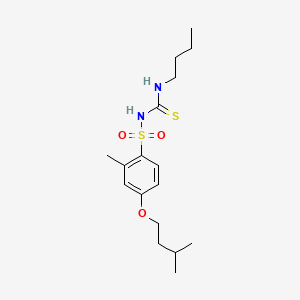
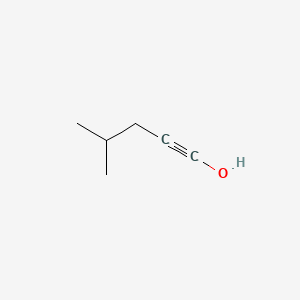
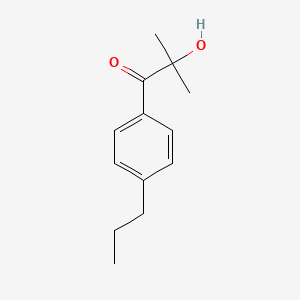

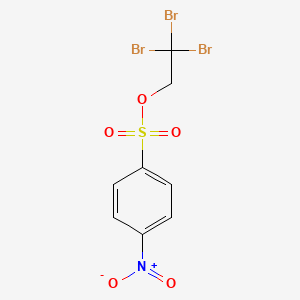
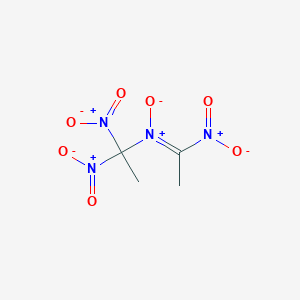
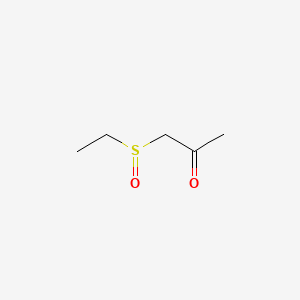
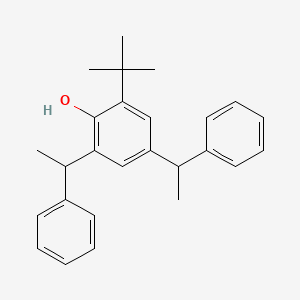
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)


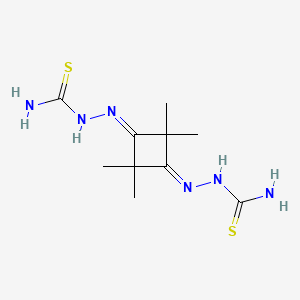
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
